molecular formula C28H29N3O3 B2528446 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-26-8

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2528446
CAS No.: 890633-26-8
M. Wt: 455.558
InChI Key: YOPPEFOYWKPEDM-UHFFFAOYSA-N
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Description

The compound 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a benzodiazol (benzimidazole) moiety and a 2-methoxyphenyl group. The benzodiazol is further modified at the 1-position with a 2-(3,4-dimethylphenoxy)ethyl chain.

Properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-12-13-22(16-20(19)2)34-15-14-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPPEFOYWKPEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved will depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound is compared below with three analogues identified in the evidence, focusing on molecular structure, substituent effects, and inferred properties.

Structural and Molecular Comparison

Compound Name Key Substituents on Benzodiazol Aryl Group on Pyrrolidinone Molecular Formula Molecular Weight (g/mol) Source
Target : 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-(3,4-Dimethylphenoxy)ethyl 2-Methoxyphenyl C28H28N3O3 ~466.5
Analogue 1 : 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-(4-Allyl-2-methoxyphenoxy)ethyl 2-Methoxyphenyl C29H28N3O4 506.5
Analogue 2 : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-Oxo-2-(piperidin-1-yl)ethyl 4-Butylphenyl C30H35N4O2 507.6
Analogue 3 : 4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one 2-(2-Allylphenoxy)ethyl 3-Methoxyphenyl C29H29N3O3 467.6
Key Observations:

Substituent Effects on Benzodiazol: The target compound and Analogue 1 share a phenoxyethyl substituent but differ in phenoxy substitution: the target has 3,4-dimethyl groups, while Analogue 1 features a 4-allyl-2-methoxy group. Analogue 2 replaces the phenoxyethyl chain with a piperidinyl-linked oxoethyl group, enhancing basicity and possibly altering solubility or target affinity . Analogue 3 substitutes the phenoxy group with a 2-allylphenoxy moiety, which may reduce steric hindrance compared to the target’s 3,4-dimethyl substitution .

Aryl Group Positional Isomerism: The target and Analogue 3 differ in the methoxy group position on the pyrrolidinone-attached phenyl ring (2- vs. 3-methoxy). This positional change could modulate electronic effects (e.g., electron-donating capacity) and intermolecular interactions .

Molecular Weight and Lipophilicity :

  • The target compound (MW ~466.5) is lighter than Analogue 1 (MW 506.5) due to the absence of an allyl group and additional methoxy. This may improve aqueous solubility.
  • Analogue 2 (MW 507.6) has the highest molecular weight, attributed to the bulky 4-butylphenyl and piperidinyl groups, likely increasing lipophilicity and membrane permeability .

Inferred Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • Metabolic Stability: The target’s 3,4-dimethylphenoxy group may confer greater metabolic stability than the allyl-containing analogues (Analogue 1 and 3), which are prone to oxidative metabolism .
  • Target Selectivity : The 2-methoxyphenyl group in the target and Analogue 1 could enhance binding to aromatic-rich binding pockets (e.g., kinase ATP sites), whereas Analogue 2’s 4-butylphenyl might favor hydrophobic interactions .
  • Synthetic Complexity: Analogue 2’s piperidinyl-oxoethyl substituent introduces synthetic challenges compared to the phenoxyethyl chains in the target and Analogue 1 .

Biological Activity

The compound 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodiazole moiety, which is known for various pharmacological activities.
  • A pyrrolidinone ring contributing to its bioactivity.
  • Functional groups such as methoxy and dimethylphenoxy that may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. This is crucial for mitigating oxidative stress in various cellular environments.
  • Antimicrobial Activity : Research indicates that benzodiazole derivatives often possess antimicrobial properties. Compounds structurally related to the target compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Biological Activity Data

A summary of biological activities related to similar compounds is presented in the following table:

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantBenzodiazole derivativesReduced oxidative stress markers
Antimicrobial1H-benzotriazol derivativesInhibition of E. coli and Bacillus subtilis
Anti-inflammatoryVarious benzodiazole analogsDecreased pro-inflammatory cytokines

Case Studies

Several studies have evaluated the biological activity of compounds related to the target structure:

  • Study on Antimicrobial Properties : A study assessed the antibacterial effects of benzodiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial potency significantly, suggesting a structure-activity relationship that could apply to the target compound .
  • Anti-inflammatory Research : In another study, derivatives with similar functional groups were tested for their ability to reduce inflammation in animal models. The findings showed a marked decrease in edema and pain response when treated with these compounds, indicating their potential use in pain management therapies .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including alkylation of benzodiazole precursors and cyclization of the pyrrolidinone moiety. Key parameters include:

  • Solvents : Dichloromethane or methanol for intermediate steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during benzodiazole functionalization .
  • Temperature : Controlled heating (60–80°C) for cyclization, with pH adjustments (6.5–7.5) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How can researchers validate the structural identity and purity of the compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and dimethylphenoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ at ~500–520 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Which structural features contribute to its biological activity?

The compound’s activity is attributed to:

  • Benzodiazole core : Facilitates π-π stacking with aromatic residues in target proteins (e.g., adenosine receptors) .
  • Pyrrolidinone ring : Enhances solubility and conformational flexibility for binding .
  • Substituents : The 3,4-dimethylphenoxy group improves lipophilicity, while the 2-methoxyphenyl moiety modulates electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Substituent variation : Replace dimethylphenoxy with halogenated or electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) to test binding affinity .
  • In vitro assays : Use adenosine receptor binding assays (IC₅₀ measurements) and cytotoxicity screening (e.g., HepG2 cells) to prioritize analogs .
  • Computational docking : Compare binding poses in adenosine A₂ₐ receptor models (PDB: 5IU4) to rationalize activity changes .

Q. What computational strategies predict its interaction with neurological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of key hydrogen bonds (e.g., with Thr88 or Asn253 in adenosine receptors) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide synthetic prioritization .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay standardization : Use uniform protocols (e.g., radioligand displacement assays with [³H]CGS-21680 for adenosine A₂ₐ) .
  • Control for enantiomeric purity : Chiral HPLC to isolate active enantiomers, as racemic mixtures may obscure potency .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability testing : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Prodrug design : Acetylate labile hydroxyl groups to enhance metabolic stability .

Q. Which analytical methods detect and quantify metabolites in preclinical studies?

  • LC-MS/MS : Use Q-TOF instruments in positive ion mode to identify Phase I metabolites (e.g., hydroxylation, demethylation) .
  • Microsomal incubation : Rat liver microsomes + NADPH to generate metabolic profiles .

Q. How can enantiomeric purity be enhanced during synthesis?

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation steps .
  • Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) to separate enantiomers .

Q. What comparative studies exist between this compound and structurally related analogs?

  • Activity comparisons : Analogues with 4-fluorophenyl or 4-chlorophenyl groups show reduced adenosine receptor affinity but improved pharmacokinetic profiles .
  • Thermodynamic solubility : LogP values (e.g., 3.2 vs. 2.8 for 3,4-dimethylphenoxy vs. 4-methoxyphenyl derivatives) correlate with membrane permeability .

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